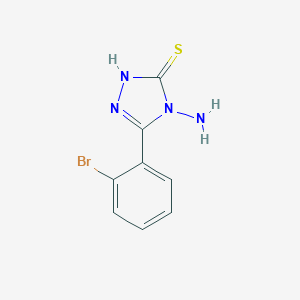

4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. These methods also allow for better control over reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo ketones under basic conditions. This reaction is pivotal for synthesizing thioether derivatives.

Reaction Conditions and Outcomes

Mechanistic Insight :

The reaction proceeds via deprotonation of the thiol group to form a thiolate ion, which attacks the electrophilic carbon of the alkyl halide. For example, treatment with 2-bromo-1-phenylethanone in DMF generates a ketone intermediate .

Reduction Reactions

The ketone products from S-alkylation can be reduced to secondary alcohols using hydride donors.

Reduction of Ketone Intermediate

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 2-((4-Amino-5-(2-bromophenyl)-4H-triazol-3-yl)thio)-1-phenylethanol | 57% |

Conditions : Sodium borohydride in ethanol at 45–50°C selectively reduces the ketone to an alcohol without affecting the triazole or bromophenyl moieties .

Condensation with Aldehydes

The amino group (-NH₂) participates in Schiff base formation with aromatic aldehydes.

Reaction with Substituted Aldehydes

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetic acid/reflux | Schiff base derivative | 73% |

Structural Confirmation :

Products are characterized by NMR and IR spectroscopy, showing disappearance of the -NH₂ stretch and emergence of imine (C=N) peaks .

Tautomerization and Reactivity

The compound exhibits thiol-thione tautomerism, influencing its reactivity in alkylation reactions.

Tautomeric Equilibrium

| Tautomer | Key Features (NMR) | Reactivity |

|---|---|---|

| Thiol | δ 14.11 ppm (S-H), δ 168.9 ppm (C=S) | Prefers S-alkylation under basic conditions |

| Thione | δ 12.8 ppm (N-H), δ 170.2 ppm (C=S) | Potential N-alkylation pathways |

Impact on Synthesis :

Alkylation predominantly occurs at the sulfur atom due to the thiolate’s higher nucleophilicity compared to the triazole nitrogen .

Microwave Conditions

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Temperature | 165°C | Reduced reaction time (30–45 min) | |

| Pressure | 12.2 bar | Improved yield (up to 88%) |

Example : Synthesis of 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole achieved 91% yield under microwave irradiation .

Structural Characterization

Key spectroscopic data for reaction products:

NMR and IR Signatures

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Thioether derivative | 3.85 (s, SCH₂), 7.2–8.1 (m, Ar-H) | 168.9 (C=S), 120–140 (Ar-C) | 758 (C-S stretch) |

| Schiff base | 8.4 (s, CH=N) | 160.2 (C=N) | 1650 (C=N stretch) |

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Wirkmechanismus

The mechanism of action of 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells or organisms being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the bromine atom, which may affect its reactivity and biological activity.

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: The presence of a methyl group instead of bromine can alter its steric and electronic properties.

Uniqueness

The presence of the bromine atom in 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Biologische Aktivität

4-Amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and antituberculosis effects, supported by case studies and research findings.

- Molecular Formula : C8H7BrN4S

- Molecular Weight : 271.14 g/mol

- CAS Number : 87239-96-1

Antimicrobial Activity

Research indicates that triazole-thiol derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising antibacterial activity against various pathogenic bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 19 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antituberculosis Activity

The compound has been evaluated for its antituberculosis properties against Mycobacterium tuberculosis (MTB). A study demonstrated that it exhibited significant anti-TB activity at concentrations of 5.5 µg/mL against H37Rv strains and 11 µg/mL against multi-drug-resistant strains . The mechanism of action involves targeting essential enzymes such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA), which are critical for the survival of MTB .

Anticancer Activity

This compound has also been studied for its anticancer effects. In vitro assays revealed that derivatives of this compound exhibited selective cytotoxicity towards various cancer cell lines, including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The most active derivatives demonstrated an ability to inhibit cell migration and showed potential as antimetastatic agents .

Study on Antimicrobial Efficacy

In a comprehensive study evaluating the antimicrobial efficacy of various triazole derivatives, this compound was compared with standard antibiotics. The results indicated comparable inhibition zones against tested organisms when compared to ceftriaxone, highlighting its potential as an effective alternative in treating bacterial infections .

Evaluation of Anticancer Properties

Another study focusing on the anticancer properties of triazole derivatives found that compounds similar to this compound exhibited potent cytotoxic effects on cancer cells. The selectivity towards cancer cells was significantly higher than that observed in normal cell lines, suggesting a favorable therapeutic index for further development .

Eigenschaften

IUPAC Name |

4-amino-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKRMPFVBCPVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354242 | |

| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61055-40-1 | |

| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.